Cas no 2094287-05-3 (1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one)
![1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one structure](https://www.kuujia.com/scimg/cas/2094287-05-3x500.png)
1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-[4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one
- EN300-7522016
- AKOS033849892
- 1-(4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl)prop-2-en-1-one
- Z2285377666
- 2094287-05-3
- 1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one
-
- Inchi: 1S/C17H22N2O5/c1-5-14(20)18-8-10-19(11-9-18)17(21)12-6-7-13(22-2)16(24-4)15(12)23-3/h5-7H,1,8-11H2,2-4H3
- InChI Key: JIXTZILBWDPDJP-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=C(C=1OC)OC)OC)N1CCN(C(C=C)=O)CC1
Computed Properties
- Exact Mass: 334.15287181g/mol
- Monoisotopic Mass: 334.15287181g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 462
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.3Ų
- XLogP3: 1.2
1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7522016-0.05g |
2094287-05-3 | 95% | 0.05g |
$246.0 | 2024-05-23 |
1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one Related Literature
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
3. Book reviews
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
Additional information on 1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one
Professional Introduction to Compound with CAS No. 2094287-05-3 and Product Name: 1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one
The compound identified by the CAS number 2094287-05-3 and the product name 1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one represents a significant advancement in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in modulating biological pathways and its role in the development of novel therapeutic agents.
At the core of this compound's structure lies a piperazine moiety, which is a well-documented pharmacophore in medicinal chemistry. Piperazine derivatives are widely recognized for their ability to interact with a variety of biological targets, including enzymes and receptors. The presence of the 2,3,4-Trimethoxybenzoyl group further enhances the compound's pharmacological profile by introducing hydrophobic interactions and electronic effects that can influence binding affinity and specificity.
The prop-2-en-1-one component of the molecule contributes to its overall functionality by providing a reactive site for further chemical modifications. This feature is particularly valuable in drug discovery pipelines, where structural diversity is often leveraged to optimize pharmacokinetic and pharmacodynamic properties. The combination of these structural elements makes 1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one a versatile scaffold for exploring new therapeutic interventions.
Recent research has highlighted the importance of piperazine derivatives in addressing a range of neurological and cardiovascular disorders. Studies have demonstrated that these compounds can modulate neurotransmitter systems, such as serotonin and dopamine, which are implicated in conditions like depression, anxiety, and Parkinson's disease. The specific substitution pattern in 1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one is believed to enhance its selectivity for certain receptors, thereby reducing off-target effects.
In addition to their neurological applications, piperazine-based compounds have shown promise in treating inflammatory and autoimmune diseases. The 2,3,4-Trimethoxybenzoyl group is known to exhibit anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory cascade. This makes the compound a candidate for developing novel anti-inflammatory agents that could complement existing treatments.
The prop-2-en-1-one moiety also plays a crucial role in determining the compound's solubility and bioavailability. By incorporating this functional group, researchers aim to improve oral bioavailability while maintaining potent biological activity. This is particularly important in drug development, where poor solubility can significantly limit a drug's efficacy.
Advances in computational chemistry have enabled more accurate predictions of molecular interactions, which has been instrumental in designing derivatives of 1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one with enhanced pharmacological properties. Molecular docking studies have identified potential binding pockets on target proteins that can be optimized through structural modifications. These insights have guided the synthesis of novel analogs with improved affinity and selectivity.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core piperazine ring system. Subsequent functionalization with the 2,3,4-Trimethoxybenzoyl group and the prop-2-en-1-one moiety further refines the molecular architecture.
Quality control measures are essential to ensure that the final product meets stringent pharmaceutical standards. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to confirm the identity and purity of the compound. These methods provide detailed information about the molecular structure and help identify any impurities that could affect its biological activity.
The potential applications of 1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one extend beyond traditional pharmaceuticals. Its unique structural features make it suitable for use as an intermediate in synthesizing more complex molecules with tailored biological activities. This versatility underscores its value as a building block in drug discovery efforts.
Future research directions may focus on exploring derivative compounds that exhibit even greater selectivity and potency. By leveraging structure-based drug design principles, scientists can optimize key interactions between the molecule and its biological targets. This approach holds promise for developing next-generation therapeutics with improved efficacy and reduced side effects.
In conclusion,1-[4-(2,3,4 Trimethoxybenzoyl)piperazin 1 - y l]prop 2 - en 1 - one (CAS No. 2094287 - 05 - 3) represents a significant contribution to the field of chemical biology and pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable candidate for further exploration in drug development pipelines aimed at treating neurological disorders,inflammatory diseases,and other conditions where modulation of neurotransmitter systems is beneficial.
2094287-05-3 (1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one) Related Products
- 1480018-75-4(Cyclopropane, 1-(bromomethyl)-1-(propoxymethyl)-)
- 26413-58-1(2-Chloro-6-methylpyridine-4-carbonyl Chloride)
- 1249533-20-7(N-(1-cyclohexylethyl)-1-methylpyrrolidin-3-amine)
- 2010-15-3(3-phenyl-2-sulfanylideneimidazolidin-4-one)
- 40316-66-3(2-Acetylphenyl 2-methoxybenzoate)
- 1805313-15-8(3-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-acetic acid)
- 1917295-33-0(1-(3-fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid)
- 1804193-16-5(2-Formyl-5-iodophenylpropanal)
- 922075-20-5(N-(cyclohexylmethyl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 905735-88-8(1-Tert-Butyl 14-(2,5-dioxopyrrolidin-1-yl)tetradecanedioate)




